PE859
Overview
Description
PE859 is a novel tau aggregation inhibitor that has shown significant potential in reducing aggregated tau and preventing the onset and progression of neural dysfunction in vivo . Tau aggregation is a hallmark of several neurodegenerative diseases, including Alzheimer’s disease, frontotemporal dementia, and progressive supranuclear palsy . By inhibiting tau aggregation, this compound offers a promising therapeutic approach for these conditions.
Mechanism of Action
Target of Action
PE859 primarily targets tau proteins and Amyloid-beta (Aβ) . These proteins play a crucial role in neurodegenerative diseases, where tau proteins form neurofibrillary tangles and Aβ aggregates, leading to conditions such as Alzheimer’s disease .
Mode of Action
This compound acts as a potent inhibitor of both tau and Aβ aggregation . It interferes with the aggregation process, thereby preventing the formation of neurofibrillary tangles and Aβ plaques . This inhibition is key to its therapeutic potential in treating tauopathies .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the aggregation of tau proteins and Aβ. By inhibiting this process, this compound disrupts the pathological cascade that leads to the formation of neurofibrillary tangles and Aβ plaques . This disruption can prevent the onset and progression of neurodegenerative diseases .
Result of Action
The administration of this compound results in a significant reduction of aggregated tau and Aβ in the central nervous system . This leads to the prevention of onset and progression of motor dysfunction in tau transgenic mice . These results suggest that this compound could be a promising therapeutic agent for the treatment of tauopathies .
Preparation Methods
The preparation of PE859 involves synthetic routes that include the use of specific reagents and reaction conditions. The compound is synthesized through a series of chemical reactions, including the use of heparin-induced aggregation assays . The industrial production methods for this compound are designed to ensure high purity and yield, with storage conditions specified to maintain the compound’s stability .
Chemical Reactions Analysis
PE859 undergoes various chemical reactions, including inhibition of tau and amyloid-beta aggregation . The common reagents used in these reactions include heparin and other aggregation-inducing agents. The major products formed from these reactions are the inhibited forms of tau and amyloid-beta, which are less prone to aggregation .
Scientific Research Applications
PE859 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein aggregation and inhibition. In biology, it serves as a tool to understand the pathways involved in neurodegenerative diseases. In medicine, this compound is being explored as a potential therapeutic agent for conditions like Alzheimer’s disease and other tauopathies . Its industrial applications include the development of new drugs and therapeutic strategies for neurodegenerative diseases .
Comparison with Similar Compounds
PE859 is unique in its dual inhibition of both tau and amyloid-beta aggregation, with IC50 values of 0.66 and 1.2 micromolar, respectively . Similar compounds include other tau aggregation inhibitors, such as methylene blue and LMTX, which also target tau aggregation but may not have the same dual inhibitory effects on amyloid-beta . The uniqueness of this compound lies in its ability to target multiple pathways involved in neurodegeneration, making it a promising candidate for therapeutic development .
Properties
IUPAC Name |
6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]-1H-pyrazol-3-yl]ethenyl]-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2/c1-33-28-18-26(34-19-25-4-2-3-14-29-25)12-9-22(28)8-11-24-17-23(31-32-24)10-6-20-5-7-21-13-15-30-27(21)16-20/h2-18,30H,19H2,1H3,(H,31,32)/b10-6+,11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBZHNVCLPHAKA-NSJFVGFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=CC3=CC(=NN3)C=CC4=CC5=C(C=C4)C=CN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=N2)/C=C/C3=CC(=NN3)/C=C/C4=CC5=C(C=C4)C=CN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of PE859 in Alzheimer's disease?
A1: this compound exerts its therapeutic effect by targeting both amyloid-β (Aβ) and tau proteins, two key players in the pathogenesis of Alzheimer's disease.
- Inhibition of Aβ aggregation: this compound effectively inhibits the aggregation of Aβ peptides, preventing the formation of toxic Aβ plaques. [] This protective effect was observed both in vitro and in vivo, highlighting its potential as a disease-modifying agent.
- Inhibition of Tau aggregation: this compound also demonstrates inhibitory activity against tau aggregation. [] By reducing the formation of neurofibrillary tangles composed of aggregated tau, this compound may help to preserve neuronal function and slow disease progression.
Q2: What are the key findings from in vivo studies on this compound?
A2: In vivo studies using a mouse model of Alzheimer's disease (SAMP8 mice) have demonstrated the promising therapeutic potential of this compound:
- Cognitive improvement: Oral administration of this compound resulted in significant amelioration of cognitive dysfunction in SAMP8 mice, suggesting its ability to improve cognitive performance in an Alzheimer's disease model. []
- Reduction of Aβ and tau aggregates: Treatment with this compound led to a reduction in the accumulation of both Aβ and tau aggregates in the brains of SAMP8 mice. [, ] This finding supports the dual-targeting mechanism of action of this compound and its potential to address multiple pathological aspects of the disease.
- Prevention of motor dysfunction: In a different mouse model (JNPL3 P301L-mutated human tau transgenic mice), this compound successfully prevented the onset and progression of motor dysfunction, further highlighting its potential to target tau pathology. []
Q3: How does the structure of this compound contribute to its activity?
A3: While specific structure-activity relationship (SAR) studies on this compound have not been extensively published, its structural similarity to curcumin provides some insights:
- Curcumin scaffold: this compound retains the core structure of curcumin, a natural compound with known anti-amyloidogenic properties. [] This suggests that the core structure might be essential for interacting with Aβ and tau.
- Modifications for improved activity: this compound features structural modifications compared to curcumin, potentially contributing to its enhanced activity and bioavailability. [] Further research is needed to elucidate the specific structural features responsible for its improved profile.
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